2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]
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Overview
Description
2,2’-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] is a complex organic compound that features a unique structure combining benzimidazole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] typically involves the reaction of appropriate benzimidazole and pyrimidine derivatives under controlled conditions. One common method involves the use of a but-2-ene-1,4-diyl linker to connect the two benzimidazole units. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: H₂O₂ in an acidic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound .
Scientific Research Applications
2,2’-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and as a component in organic electronics.
Mechanism of Action
The mechanism of action of 2,2’-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione)
- 4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline)
- But-2-ene-1,4-diyl bis(2-bromoacetate)
Uniqueness
Compared to similar compounds, 2,2’-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] stands out due to its unique combination of benzimidazole and pyrimidine moieties, which confer distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications .
Properties
CAS No. |
648415-47-8 |
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Molecular Formula |
C26H20N8 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)but-2-enyl]-1H-benzimidazole |
InChI |
InChI=1S/C26H20N8/c1(5-23-31-19-9-7-17(15-21(19)33-23)25-27-11-3-12-28-25)2-6-24-32-20-10-8-18(16-22(20)34-24)26-29-13-4-14-30-26/h1-4,7-16H,5-6H2,(H,31,33)(H,32,34) |
InChI Key |
CDIHMLRMZYTDRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CC=CCC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
Origin of Product |
United States |
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